![molecular formula C7H9ClN2OSe B12599149 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one CAS No. 883992-47-0](/img/structure/B12599149.png)
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is a synthetic organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one typically involves the reaction of 2-(dimethylamino)ethanethiol with selenium dioxide to form the selenazole ring. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 2-position. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol or selenide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols or selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one involves its interaction with biological molecules, particularly proteins and enzymes. The selenium atom can form covalent bonds with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: Another compound containing a chloro group and dimethylamino substituents, but with a different heterocyclic core.
2-(dimethylamino)ethan-1-ol: A simpler compound with a similar dimethylamino group but lacking the selenazole ring.
Uniqueness
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. The selenium atom in the ring enhances the compound’s reactivity and potential biological activities compared to similar compounds without selenium.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
883992-47-0 |
|---|---|
Molekularformel |
C7H9ClN2OSe |
Molekulargewicht |
251.58 g/mol |
IUPAC-Name |
2-chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethanone |
InChI |
InChI=1S/C7H9ClN2OSe/c1-10(2)7-9-4-6(12-7)5(11)3-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
PVDMSTVOWCHCPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C([Se]1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
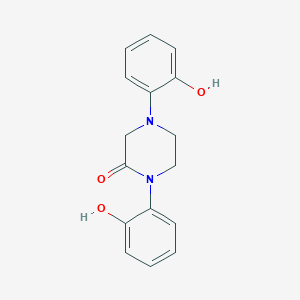


![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
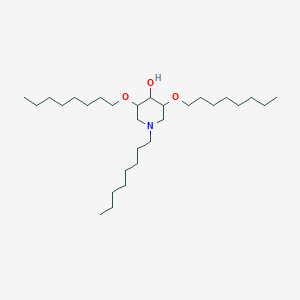
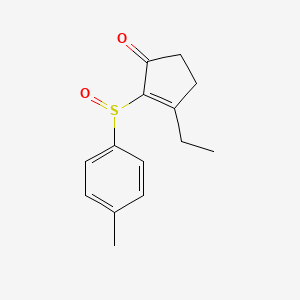

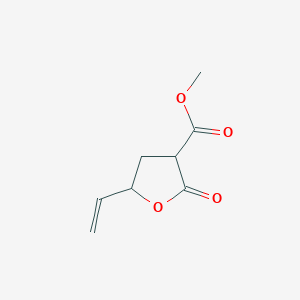
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
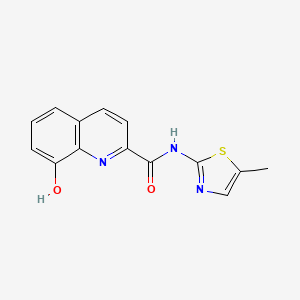
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)

